Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of pyrimidine, benzothiophene, and ethyl carboxylate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the pyrimidine ring and subsequent functionalization with ethyl carboxylate and ethanesulfonyl chloride. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate and solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be investigated for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound could be used in the production of specialty chemicals, polymers, or materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[5-CHLORO-2-(METHANESULFONYL)PYRIMIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- ETHYL 2-[5-CHLORO-2-(BENZENESULFONYL)PYRIMIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL 2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The ethanesulfonyl group, in particular, may influence its solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C18H20ClN3O5S2 |
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Molecular Weight |
458.0 g/mol |
IUPAC Name |
ethyl 2-[(5-chloro-2-ethylsulfonylpyrimidine-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H20ClN3O5S2/c1-3-27-17(24)13-10-7-5-6-8-12(10)28-16(13)22-15(23)14-11(19)9-20-18(21-14)29(25,26)4-2/h9H,3-8H2,1-2H3,(H,22,23) |
InChI Key |
RGVSBJKUMMNWDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)CC |
Origin of Product |
United States |
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